D-Tryptophan D-Tryptophan D(+)-tryptophan is a white solid. (NTP, 1992)
Tryptophan is an alpha-amino acid that is alanine bearing an indol-3-yl substituent at position 3. It has a role as a Daphnia magna metabolite. It is an alpha-amino acid, an aminoalkylindole, a polar amino acid and an aromatic amino acid. It contains a 1H-indol-3-ylmethyl group. It is a conjugate base of a tryptophanium. It is a conjugate acid of a tryptophanate. It is a tautomer of a tryptophan zwitterion.
DL-Tryptophan is a natural product found in Smallanthus sonchifolius, Drosophila melanogaster, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 153-94-6
VCID: VC21537776
InChI: InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

D-Tryptophan

CAS No.: 153-94-6

Cat. No.: VC21537776

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

D-Tryptophan - 153-94-6

CAS No. 153-94-6
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-amino-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Standard InChI Key QIVBCDIJIAJPQS-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Boiling Point 289.00 to 291.00 °C. @ 760.00 mm Hg
Melting Point 527 to 540 °F (NTP, 1992)
293 °C

Chemical Structure and Properties

Physical Properties

D-tryptophan exhibits distinctive physical properties that are important for its identification, characterization, and applications. The compound appears as a white to slightly yellow crystalline powder at room temperature, with slight or no odor and a slightly sweet taste .

PropertyValue
Molecular FormulaC11H12N2O2
Molecular Weight204.23
Melting point282-285 °C (dec.)
Boiling point342.72°C (rough estimate)
Density1.1754 (rough estimate)
Specific rotation+31.5° (c=1, H2O 24°C)
Refractive index31° (C=1, H2O)
Water Solubility11 g/L (20°C)
LogP0.704 (est)
AppearanceWhite to slightly yellow powder

D-tryptophan has a high melting point, typically above 200 degrees Celsius, and specifically between 282-285°C with decomposition . It is soluble in water (11 g/L at 20°C), dilute acids, and alkalis. The compound demonstrates stability in alkaline conditions but decomposes in strong acids . It is slightly soluble in ethanol and DMSO (especially when heated and sonicated), but insoluble in chloroform and ethyl ether . An important distinguishing feature is its optical activity, with a specific rotation of +31.5° (c=1, H2O 24°C), which is opposite to that of L-tryptophan .

Chemical Properties

The chemical behavior of D-tryptophan is characterized by its amino acid functional groups and reactivity patterns. As an amino acid, D-tryptophan contains both a carboxylic acid group and an amino group, making it amphoteric (capable of reacting as both an acid and a base) . It neutralizes acids to form salts plus water in exothermic reactions, characteristic of amines .

D-tryptophan has a pKa value of approximately 2.30±0.10 (predicted), indicating the pH at which the carboxylic acid group is half-dissociated . Regarding stability, D-tryptophan is generally stable under normal conditions but may be incompatible with oxidizing agents due to its amine functionality . The indole ring in D-tryptophan gives it the ability to absorb light in the near-UV region, which is important for its detection and quantification in analytical procedures .

From a reactivity perspective, D-tryptophan may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen can be generated when D-tryptophan, like other amines, combines with strong reducing agents such as hydrides .

Biological Functions

Immunomodulatory Effects

D-tryptophan has emerged as a significant immunomodulatory agent with diverse effects on the immune system. Recent studies have identified D-tryptophan as a bacterial metabolite that can regulate immune responses and contribute to intestinal homeostasis . As an immunomodulatory probiotic substance, D-tryptophan has demonstrated the ability to significantly influence T-cell populations and cytokine production .

Research has shown that D-tryptophan significantly promotes interleukin (IL)-10 production while reducing the secretion of lipopolysaccharide-induced IL-12 and IL-5 in human Hodgkin's disease cell line cultures . This cytokine modulation pattern is particularly relevant for preventing allergic conditions by shifting the balance of immune responses away from pro-inflammatory pathways . The compound's ability to modulate the balance between T helper cell types 1 and 2 further underscores its potential in managing immune-mediated disorders .

Role in Allergic Disease Management

D-tryptophan has demonstrated promising potential in the management of allergic diseases, particularly allergic asthma and colitis. Administration of D-tryptophan to mice before inducing asthma has been shown to increase regulatory T cells in both the lungs and gut, effectively reducing lung Th2 responses . This immune modulation leads to the mitigation of allergic airway inflammation and hyperresponsiveness, highlighting D-tryptophan's therapeutic potential in allergic conditions .

The mechanism behind D-tryptophan's anti-allergic effects may involve radical S-adenosyl methionine domain-containing 2, which has been identified as a possible target for D-tryptophan in an asthma model induced by ovalbumin . This interaction influences the balance between different T helper cell subtypes, contributing to D-tryptophan's ability to modulate immune responses in allergic contexts .

Beyond asthma, D-tryptophan has shown efficacy in managing colitis, further expanding its potential applications in inflammatory bowel disorders . These findings collectively suggest that D-tryptophan may serve as a valuable therapeutic agent for various allergic and inflammatory conditions, offering a novel approach to disease management that targets fundamental immune mechanisms.

Nutritional Benefits

D-tryptophan possesses notable nutritional benefits that have been demonstrated in various studies. Metabolomics investigations have revealed elevated D-tryptophan levels associated with probiotics and prebiotics consumption, suggesting its role in gut health . For instance, rice bran dietary fiber, which offers various potential health benefits including probiotic effects on gut health, has been shown to significantly alter the metabolic profile of gut microbiota, with a notable upregulation of D-tryptophan and 4-hydroxybenzaldehyde .

In animal studies, D-tryptophan has demonstrated nutritional value as a partial substitute for L-tryptophan. In a series of 28-day experiments with weanling pigs, the addition of both D- and L-tryptophan to tryptophan-deficient diets notably enhanced feed consumption, growth rate, and weight gain while reducing plasma urea nitrogen levels . Specifically, D-tryptophan supplementation proved to be approximately 70% as effective as L-tryptophan in boosting average daily feed intake and the ratio of weight gain to feed in pigs consuming diets low in naturally-derived tryptophan .

Untargeted metabolomics analysis investigating the influence of Lactobacillus plantarum CCFM8610 on germ-free mice identified D-tryptophan as one of five key metabolites in the serum, along with L-methionine, indoleacrylic acid, DL-acetylcarnitine, and L-norleucine . This finding suggests that D-tryptophan plays a significant role in the metabolic interactions between probiotics and host organisms, potentially contributing to the health benefits associated with probiotic consumption.

Applications

Research Applications

D-tryptophan serves as a valuable compound in various research applications across scientific disciplines. In cell culture applications, D-tryptophan is used for human embryonic kidney cell (HEK-293, ATCC: CRL-1573) culture, providing specific nutritional requirements for these research-critical cell lines . This application demonstrates D-tryptophan's utility in basic life science research and biotechnology.

As a sweetener in research contexts, D-tryptophan has been instrumental in studies examining the release of incretins from enteroendocrine cells . This research application has helped distinguish between cellular responses triggered by sugars versus those triggered by non-nutritive sweeteners, advancing our understanding of gut endocrinology and metabolism regulation .

D-tryptophan also serves as an important tool in immunological research, helping scientists understand mechanisms of immunomodulation and allergic disease pathogenesis . Studies utilizing D-tryptophan have provided insights into how bacterial metabolites can influence host immune responses and intestinal homeostasis, contributing to our understanding of microbiome-host interactions .

In pharmaceutical research, D-tryptophan functions as a model compound for understanding alternative pathways and mechanisms that differ from those of its L-enantiomer counterpart . This has proven particularly valuable in exploring novel approaches to disease treatment, including cancer therapy, atherosclerosis, osteoporosis, and tuberculosis .

Research Trends and Future Directions

Historical Research Perspective

Research on D-tryptophan has evolved significantly since the late 1980s when D-amino acids were first discovered to have biological functions in higher organisms. Prior to this period, D-amino acids including D-tryptophan were thought to have no biological function in higher organisms . The discovery of free D-aspartate and D-serine acting as neurotransmitters in mammalian brains in the late 1980s revolutionized the field and prompted researchers to investigate other D-amino acids, including D-tryptophan .

A bibliometric analysis covering research from 1987 to 2023 reveals the progressive development of D-tryptophan research across multiple disciplines . Early studies primarily focused on basic chemical characterization and initial biological assessments, with limited understanding of D-tryptophan's physiological roles . Over time, research expanded into biochemistry, pharmacology, microbiology, food science, and neurophysiological functions, reflecting growing recognition of D-tryptophan's multifaceted nature .

This historical progression represents a shift from viewing D-tryptophan as merely a non-proteinogenic form of tryptophan to recognizing it as a biologically active compound with distinct functions from its L-enantiomer counterpart . The diversification of research disciplines engaging with D-tryptophan studies highlights its cross-disciplinary relevance and growing scientific importance.

Current Research Focus

Contemporary research on D-tryptophan focuses predominantly on multidisciplinary approaches that span biochemistry, pharmacology, microbiology, food science, and neurophysiology . Current studies particularly emphasize D-tryptophan's immunomodulatory effects, including its potential to relieve allergic diseases such as allergic asthma and colitis . Research has demonstrated D-tryptophan's ability to modulate immune responses by increasing regulatory T cells in the lungs and gut, reducing lung Th2 responses, and mitigating allergic airway inflammation and hyperresponsiveness .

Pharmaceutical applications represent another major area of current research focus, with studies exploring D-tryptophan's potential in cancer therapy, atherosclerosis, osteoporosis, and tuberculosis treatment . The IFN-γ/miniTrpRS axis has emerged as a key pathway through which D-tryptophan exerts therapeutic effects in conditions like atherosclerosis and osteoporosis . As indoximod, D-tryptophan shows promise in preventing osteoclast formation, highlighting its potential as a therapeutic agent for osteoporosis .

In food science, current research investigates D-tryptophan's potential as a food preservative and its interactions with gut microbiota . Studies have identified D-tryptophan as a key metabolite associated with probiotic and prebiotic consumption, suggesting its importance in gut health . This research direction aligns with growing interest in understanding the complex interplay between diet, microbiome, and host health.

Emerging Research Areas

Several emerging research areas are poised to advance our understanding of D-tryptophan's potential applications. Future research should focus on examining the stability and effectiveness of D-tryptophan in complex food systems to optimize its use as a food preservative . This includes investigating interactions with other food components and preservatives, as well as assessing shelf-life extension capabilities across different food categories.

In clinical research, multi-center randomized controlled trials are needed to verify D-tryptophan's safety and efficacy in treating cancer and metabolic diseases . Despite promising preclinical results, the use of D-tryptophan in these therapeutic contexts remains largely experimental, necessitating robust clinical validation . Such trials would help establish optimal dosing regimens, identify potential side effects, and determine specific patient populations most likely to benefit from D-tryptophan-based interventions.

The molecular mechanism of D-tryptophan in the aryl hydrocarbon receptor (AhR) pathway represents another understudied area deserving further investigation . Similarly, D-tryptophan's role in regulating intestinal flora remains incompletely understood and warrants additional research . These mechanistic studies would provide deeper insights into how D-tryptophan mediates its diverse biological effects, potentially revealing new applications and optimizing existing ones.

Additional emerging areas include the exploration of D-tryptophan's antiviral properties and its potential applications in neurology, given the precedent of D-amino acids functioning as neurotransmitters . As research methodologies advance, particularly in metabolomics and microbiome analysis, our understanding of D-tryptophan's biological roles and therapeutic potential is likely to expand considerably.

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